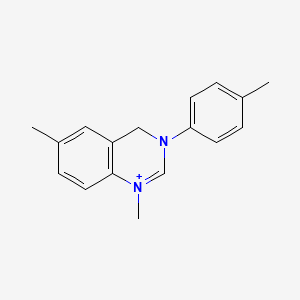
1,6-Dimethyl-3-(4-methylphenyl)-3,4-dihydro-1lambda(5)-quinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,6-Dimethyl-3-(4-methylphenyl)-3,4-dihydro-1lambda(5)-quinazoline is an organic compound belonging to the quinazoline family. Quinazolines are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a quinazoline core with methyl and methylphenyl substituents, which may influence its chemical properties and biological activities.
准备方法
The synthesis of 1,6-Dimethyl-3-(4-methylphenyl)-3,4-dihydro-1lambda(5)-quinazoline typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aniline derivatives with aldehydes or ketones, followed by cyclization and subsequent functional group modifications. Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
化学反应分析
1,6-Dimethyl-3-(4-methylphenyl)-3,4-dihydro-1lambda(5)-quinazoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) to yield reduced quinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the quinazoline core, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
Major products formed from these reactions include various substituted quinazolines, which can be further functionalized for specific applications.
科学研究应用
1,6-Dimethyl-3-(4-methylphenyl)-3,4-dihydro-1lambda(5)-quinazoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives, which are valuable in the development of new materials and catalysts.
Biology: This compound and its derivatives are studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Quinazoline derivatives are explored for their therapeutic potential in treating various diseases, such as cancer, bacterial infections, and inflammatory conditions.
Industry: The compound is used in the development of specialty chemicals and pharmaceuticals, contributing to advancements in drug discovery and development.
作用机制
The mechanism of action of 1,6-Dimethyl-3-(4-methylphenyl)-3,4-dihydro-1lambda(5)-quinazoline involves its interaction with specific molecular targets and pathways. For instance, quinazoline derivatives are known to inhibit enzymes like tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can exert anticancer effects by blocking the growth and spread of cancer cells. Additionally, its antimicrobial activity may be attributed to the disruption of bacterial cell wall synthesis or protein function.
相似化合物的比较
1,6-Dimethyl-3-(4-methylphenyl)-3,4-dihydro-1lambda(5)-quinazoline can be compared with other quinazoline derivatives, such as:
2-Methylquinazoline: Known for its anticancer properties.
4-Aminoquinazoline: Studied for its antimicrobial and anti-inflammatory activities.
6,7-Dimethoxyquinazoline: Explored for its potential as a kinase inhibitor in cancer therapy.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other quinazoline derivatives.
属性
CAS 编号 |
961-58-0 |
|---|---|
分子式 |
C17H19N2+ |
分子量 |
251.35 g/mol |
IUPAC 名称 |
1,6-dimethyl-3-(4-methylphenyl)-4H-quinazolin-1-ium |
InChI |
InChI=1S/C17H19N2/c1-13-4-7-16(8-5-13)19-11-15-10-14(2)6-9-17(15)18(3)12-19/h4-10,12H,11H2,1-3H3/q+1 |
InChI 键 |
LGBFHALXCLTSSZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N2CC3=C(C=CC(=C3)C)[N+](=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


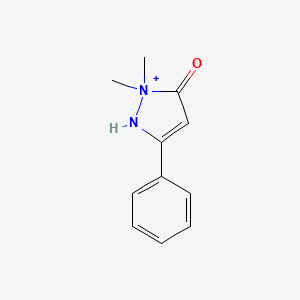
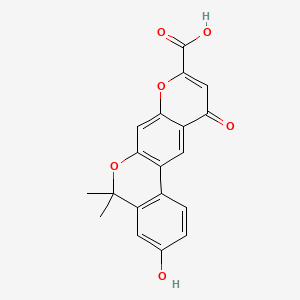
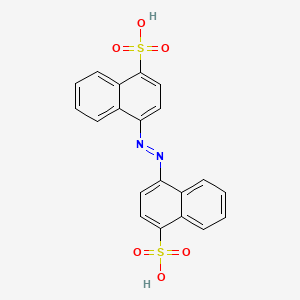
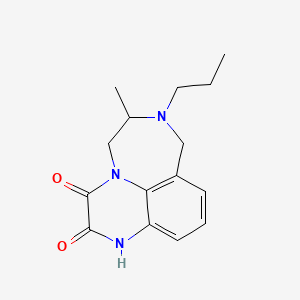
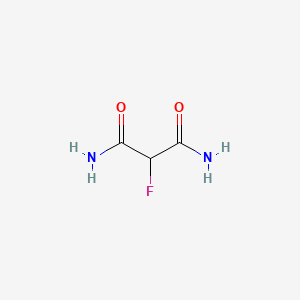
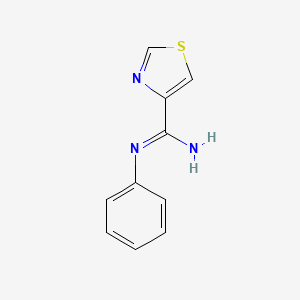
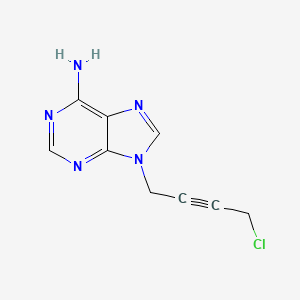
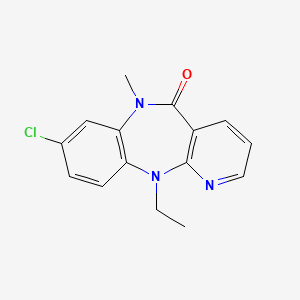

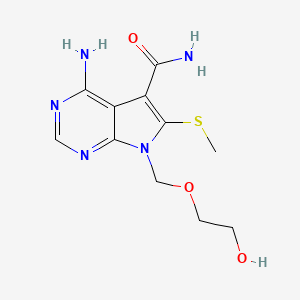


![S-[3-[3-acetylsulfanylpropyl(dimethyl)silyl]propyl] ethanethioate](/img/structure/B12800037.png)

